molecular formula C9H6BrF3N2 B13837610 4-Bromo-2-methyl-5-(trifluoromethyl)-2H-indazole

4-Bromo-2-methyl-5-(trifluoromethyl)-2H-indazole

Cat. No.: B13837610
M. Wt: 279.06 g/mol
InChI Key: UCZHASHFBRZNOL-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-5-(trifluoromethyl)-2H-indazole is a chemical compound with the molecular formula C9H6BrF3N2 It is a member of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-5-(trifluoromethyl)-2H-indazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylindazole and bromine.

    Bromination: The 2-methylindazole undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. This step introduces the bromine atom at the 4-position of the indazole ring.

    Trifluoromethylation: The brominated intermediate is then subjected to trifluoromethylation using a reagent like trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3). This step introduces the trifluoromethyl group at the 5-position of the indazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. Large-scale production may also incorporate continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-5-(trifluoromethyl)-2H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in a suitable solvent like dimethylformamide (DMF).

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 4-amino-2-methyl-5-(trifluoromethyl)-2H-indazole derivatives.

Scientific Research Applications

4-Bromo-2-methyl-5-(trifluoromethyl)-2H-indazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and molecular targets.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

    Chemical Biology: It is used as a probe to study protein-ligand interactions and enzyme activity.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-5-(trifluoromethyl)-2H-indazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methyl-5-(trifluoromethyl)benzoic acid
  • 4-Bromo-2-methyl-5-(trifluoromethyl)benzoyl chloride
  • 4-Bromo-2-methyl-5-(trifluoromethyl)benzaldehyde

Uniqueness

4-Bromo-2-methyl-5-(trifluoromethyl)-2H-indazole is unique due to its indazole core structure, which is not present in the similar compounds listed above. The indazole ring system imparts distinct biological activities and chemical properties, making it a valuable compound in various research fields.

Properties

Molecular Formula

C9H6BrF3N2

Molecular Weight

279.06 g/mol

IUPAC Name

4-bromo-2-methyl-5-(trifluoromethyl)indazole

InChI

InChI=1S/C9H6BrF3N2/c1-15-4-5-7(14-15)3-2-6(8(5)10)9(11,12)13/h2-4H,1H3

InChI Key

UCZHASHFBRZNOL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=N1)C=CC(=C2Br)C(F)(F)F

Origin of Product

United States

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